molecular formula C9H7ClN2O2 B8036012 7-chloro-6-methoxy-1H-quinazolin-4-one

7-chloro-6-methoxy-1H-quinazolin-4-one

Cat. No.: B8036012
M. Wt: 210.62 g/mol
InChI Key: WXKMNWBPCZFSST-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxy-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, characterized by a chloro and methoxy substitution on the quinazolinone core, exhibits unique properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-methoxy-1H-quinazolin-4-one typically involves the condensation of 4-chloroanthranilic acid with methoxy-substituted reagents. One common method includes the reaction of 4-chloroanthranilic acid with triethyl orthoformate, followed by cyclization to form the quinazolinone core .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Quinazoline N-oxides.

    Reduction: Aminoquinazolines.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-chloro-6-methoxy-1H-quinazolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation .

Properties

IUPAC Name

7-chloro-6-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKMNWBPCZFSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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